![molecular formula C24H25N3O2 B2823765 Methyl 2-[4-(diphenylmethyl)piperazin-1-yl]pyridine-3-carboxylate CAS No. 338792-80-6](/img/structure/B2823765.png)
Methyl 2-[4-(diphenylmethyl)piperazin-1-yl]pyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 2-[4-(diphenylmethyl)piperazin-1-yl]pyridine-3-carboxylate” is a chemical compound with the molecular formula C24H25N3O2 . It has a molecular weight of 387.5 g/mol . It is used in scientific research with diverse applications ranging from drug discovery to the development of advanced materials.
Molecular Structure Analysis
The InChI code for this compound is 1S/C24H25N3O2/c1-29-24(28)21-13-8-14-25-23(21)27-17-15-26(16-18-27)22(19-9-4-2-5-10-19)20-11-6-3-7-12-20/h2-14,22H,15-18H2,1H3 . This code provides a specific description of the molecule’s structure.Other physical and chemical properties such as color, form, and specific tests are reported in the product specification .
Applications De Recherche Scientifique
Novel Antagonists and Agonists Development
- Researchers have explored the chemical synthesis, structure-activity relationships, and potential pharmacological applications of piperazine derivatives, including compounds structurally related to Methyl 2-[4-(diphenylmethyl)piperazin-1-yl]pyridine-3-carboxylate. These studies aim at developing potent, orally active antagonists for various biological targets, such as the platelet-activating factor (PAF), demonstrating significant in vitro and in vivo potency against PAF-induced conditions in animal models (Carceller et al., 1996).
Antiproliferative Activity
- A series of new derivatives have been synthesized and evaluated for their antiproliferative effect against human cancer cell lines, highlighting the potential of these compounds as anticancer agents. The research aims to identify molecules with significant activity on various cell lines, indicating a promising direction for the development of new anticancer therapies (Mallesha et al., 2012).
Metabolic Studies
- The metabolism of dopamine D(4)-selective antagonists, including derivatives of the compound of interest, has been studied to understand their biotransformation processes in various species. Such studies are crucial for drug development, providing insights into metabolic pathways, potential metabolites, and implications for efficacy and safety (Zhang et al., 2000).
Anti-inflammatory and Antioxidant Activities
- Investigations into the anti-inflammatory and antioxidant properties of piperazine derivatives have been conducted, revealing the potential of these compounds to act as therapeutic agents in conditions associated with inflammation and oxidative stress. Such research underscores the importance of structural modifications in enhancing biological activities (Geronikaki et al., 2003).
Novel Synthetic Methods and Drug Discovery
- The chemical synthesis of piperazine derivatives has been explored, focusing on developing new methodologies for constructing complex molecules with potential therapeutic applications. These studies contribute to the field of medicinal chemistry by providing new tools and compounds for drug discovery (Zhu et al., 2003).
Safety And Hazards
Propriétés
IUPAC Name |
methyl 2-(4-benzhydrylpiperazin-1-yl)pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O2/c1-29-24(28)21-13-8-14-25-23(21)27-17-15-26(16-18-27)22(19-9-4-2-5-10-19)20-11-6-3-7-12-20/h2-14,22H,15-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAUAKOQOAKHRGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC=C1)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[4-(diphenylmethyl)piperazin-1-yl]pyridine-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-(5,7-Dihydro-4H-thieno[2,3-c]pyran-7-ylmethyl)-4-(dimethylamino)but-2-enamide](/img/structure/B2823682.png)

![2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2823685.png)
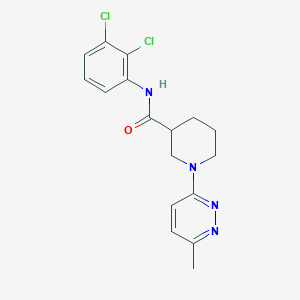
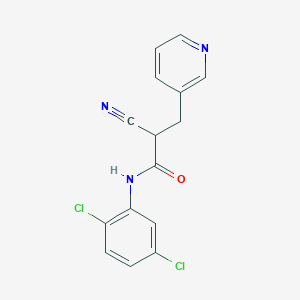
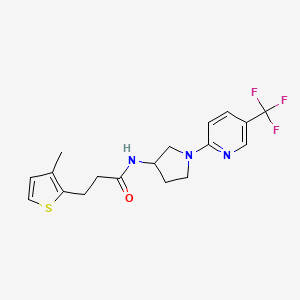
![5-methyl-7-(3-nitrophenyl)-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2823692.png)
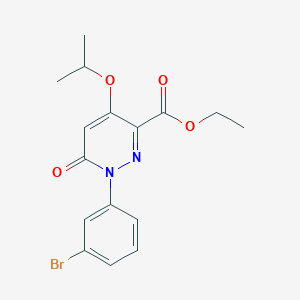
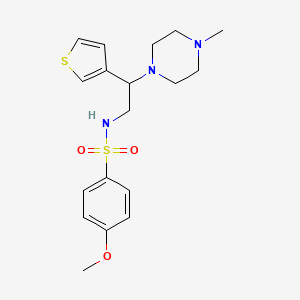
![N-cyclohexyl-5-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2823697.png)
![7-(tert-butyl)-4-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2823699.png)
![N'-[2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetyl]-2-hydroxybenzohydrazide](/img/structure/B2823701.png)

![Methyl 6-amino-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B2823704.png)